2-Trifluoromethanesulfinylaniline
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Description
2-Trifluoromethanesulfinylaniline is a chemical compound with the molecular formula C7H6F3NOS and a molecular weight of 209.19 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of 2-Trifluoromethanesulfinylaniline consists of a phenylamine (aniline) group attached to a trifluoromethanesulfinyl group . The InChI code for this compound is 1S/C7H6F3NOS/c8-7(9,10)13(12)6-4-2-1-3-5(6)11/h1-4H,11H2 .Physical And Chemical Properties Analysis
2-Trifluoromethanesulfinylaniline is a liquid at room temperature . Its boiling point and other physical properties are not specified . It’s important to note that the compound should be stored properly to maintain its integrity .Scientific Research Applications
Lewis Acid Catalysis
Scandium trifluoromethanesulfonate has been identified as an extremely active Lewis acid catalyst for the acylation of alcohols with acid anhydrides and the esterification of alcohols by carboxylic acids. Its remarkably high catalytic activity makes it suitable for acylating not only primary alcohols but also sterically hindered secondary or tertiary alcohols. This method is notably effective for selective macrolactonization of omega-hydroxy carboxylic acids (Ishihara, Kubota, Kurihara, & Yamamoto, 1996).
Trifluoromethylation and Sulfinylation
Trifluoromethanesulfinates, such as sodium trifluoromethanesulfinate, have found widespread use for direct trifluoromethylation and trifluoromethylsulfinylation of a large range of substrates. These reagents facilitate the introduction of SCF3 and S(O)CF3 groups, respectively, showcasing their versatility in reactions like sulfonylation and chlorination (Guyon, Chachignon, & Cahard, 2017).
Catalytic Cyclization
Trifluoromethanesulfonic (triflic) acid is highlighted as an excellent catalyst for the cyclization of homoallylic sulfonamides to pyrrolidines. This process prefers the formation of pyrrolidines or homopiperidines over piperidines, showcasing the potential for efficient formation of polycyclic systems (Haskins & Knight, 2002).
Organic Synthesis and Fluoromethylation
Trifluoromethanesulfonic anhydride has been employed in synthetic organic chemistry for converting various oxygen-containing compounds to triflates, electrophilic activation, and conversion of amides, sulfoxides, and phosphorus oxides. Recent advancements have also shown its efficiency as a radical trifluoromethylation and trifluoromethylthiolation reagent due to the contained SO2CF3 fragment (Qin, Cheng, & Jiao, 2022).
Photoredox Catalysis in Fluoromethylation
The development of photoredox systems for catalytic fluoromethylation of carbon-carbon multiple bonds, utilizing trifluoromethyl and difluoromethyl groups, has been a significant advancement. These groups are crucial in pharmaceuticals and agrochemicals for enhancing chemical and metabolic stability, lipophilicity, bioavailability, and drug binding selectivities. Notable methodologies include the use of stable and easy-to-handle electrophilic fluoromethylating reagents like the Umemoto, Yagupolskii-Umemoto, Togni, and Hu reagents for radical reactions through visible-light-induced processes (Koike & Akita, 2016).
properties
IUPAC Name |
2-(trifluoromethylsulfinyl)aniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3NOS/c8-7(9,10)13(12)6-4-2-1-3-5(6)11/h1-4H,11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAFZTOSGYXTPME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)S(=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Trifluoromethanesulfinylaniline |
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